4-tert-butyl-3-methylphenol
CAS No.: 1333-13-7
Cat. No.: VC0540573
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1333-13-7 |
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Molecular Formula | C11H16O |
Molecular Weight | 164.24 g/mol |
IUPAC Name | 4-tert-butyl-3-methylphenol |
Standard InChI | InChI=1S/C11H16O/c1-8-7-9(12)5-6-10(8)11(2,3)4/h5-7,12H,1-4H3 |
Standard InChI Key | JKINPMFPGULFQY-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)O)C(C)(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)O)C(C)(C)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-tert-Butyl-3-methylphenol (C<sub>11</sub>H<sub>16</sub>O) consists of a phenol core with a tert-butyl (-C(CH<sub>3</sub>)<sub>3</sub>) substituent at the 4-position and a methyl (-CH<sub>3</sub>) group at the 3-position. This substitution pattern sterically hinders the phenolic hydroxyl group, influencing its reactivity and solubility.
Physical Properties
Data specific to 4-tert-butyl-3-methylphenol are sparse, but insights can be extrapolated from its dimeric derivative, 4,4'-butylidenebis(6-tert-butyl-3-methylphenol) :
The reduced molecular weight and simpler structure of the monomer likely result in higher volatility and slightly improved water solubility compared to its dimeric counterpart .
Synthesis and Industrial Production
Alkylation of m-Cresol
The synthesis of 4-tert-butyl-3-methylphenol typically involves Friedel-Crafts alkylation of m-cresol (3-methylphenol) with tert-butyl chloride or isobutylene in the presence of acidic catalysts (e.g., AlCl<sub>3</sub> or H<sub>2</sub>SO<sub>4</sub>). This reaction proceeds via electrophilic aromatic substitution, favoring para-substitution due to steric and electronic effects.
Green Chemistry Approaches
Recent patents, such as CN113200893A, highlight innovations in synthesizing tert-butyl-substituted phenolic derivatives . While this patent focuses on 4,4'-thiobis(6-tert-butyl-3-methylphenol), its methodology offers insights into monomer synthesis:
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Catalyst Systems: Silver iodide (AgI) and copper (Cu) catalysts enable selective coupling and sulfur incorporation in derivatives .
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Solvent-Free Conditions: Non-organic solvents like methylene chloride are employed to enhance reaction efficiency and reduce environmental impact .
Applications in Polymer Science
Antioxidant Mechanisms
4-tert-Butyl-3-methylphenol functions as a radical scavenger, donating hydrogen atoms from the phenolic hydroxyl group to stabilize free radicals in polymers. Its steric hindrance prolongs antioxidant efficacy by reducing oxidative degradation rates.
Synergistic Formulations
In polypropylene and ABS resins, 4-tert-butyl-3-methylphenol exhibits synergistic effects with:
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Carbon Black: Enhances UV resistance by 40–60% in outdoor applications.
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Phosphite Stabilizers: Reduces hydroperoxide formation by 70% during thermal processing .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Nanocomposite Stabilizers: Integrating 4-tert-butyl-3-methylphenol into silica or clay nanocomposites for enhanced thermal stability.
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Biodegradable Alternatives: Modifying the tert-butyl group to improve environmental compatibility.
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